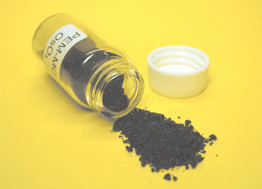Renaissance of immobilized catalysts. New types of polymer-supported catalysts, ‘microencapsulated catalysts’, which enable environmentally benign and powerful high-throughput organic synthesis
Chemical Communications Pub Date: 2002-12-12 DOI: 10.1039/B207445A
Abstract
Immobilized


Recommended Literature
- [1] Chimeric GNA/DNA metal-mediated base pairs†
- [2] A review of nanostructured surfaces and materials for dental implants: surface coating, patterning and functionalization for improved performance
- [3] Microporous polytetrafluoroethylene tube separator for the determination of beryllium by flow injection-or suction-flow-solvent extraction followed by inductively coupled plasma atomic emission spectrometry
- [4] Copper-catalyzed domino sequences: a new route to pyrido-fused quinazolinones from 2′-haloacetophenones and 2-aminopyridines†
- [5] Study of binary and ternary metal complexes containing the sulfato ligand: molecular models for selected non-catalytic sites in sulfurylase†
- [6] The migration of acetochlor from feed to milk
- [7] Cu1.5Mn1.5O4 spinel: a novel anode material for lithium-ion batteries†
- [8] Selective recognition and extraction of the uranyl ion from aqueous solutions with a recyclable chelating resin†
- [9] Molecular design on isoxazolone-based derivatives with large second-order harmonic generation effect and terahertz wave generation†
- [10] Photometric determination of cationic surfactants

Journal Name:Chemical Communications
Research Products
-
CAS no.: 17117-21-4









